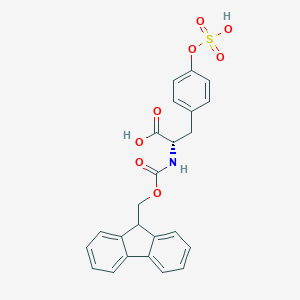

Fmoc-Tyr(SO3H)-OH

Descripción general

Descripción

Fmoc-Tyr(SO3H)-OH: is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenyl ring is sulfonated to form a sulfonic acid group. The compound is protected at the amino terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial for its use in solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(SO3H)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of tyrosine is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.

Sulfonation: The phenolic hydroxyl group of the Fmoc-protected tyrosine is sulfonated using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of tyrosine are reacted with Fmoc-Cl in industrial reactors.

Sulfonation: The Fmoc-protected tyrosine is then sulfonated using industrial-grade sulfonating agents under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Fmoc-Tyr(SO3H)-OH can undergo oxidation reactions, particularly at the sulfonic acid group.

Reduction: The compound can be reduced, although this is less common due to the stability of the sulfonic acid group.

Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride can be employed, although this is less common.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonic acid group under mild conditions.

Major Products:

Oxidation: Products include sulfonic acid derivatives with higher oxidation states.

Reduction: Reduced forms of the sulfonic acid group, although rare.

Substitution: Substituted derivatives where the sulfonic acid group is replaced by other functional groups.

Aplicaciones Científicas De Investigación

2. Neuropharmacological Studies

Research indicates that peptides synthesized with Fmoc-Tyr(SO3H)-OH can influence neurotransmitter pathways. For instance, they have been studied for their potential to enhance cognitive functions such as memory retention and focus in animal models .

- Case Study : A study demonstrated that tyrosine derivatives significantly improved cognitive performance in memory tasks compared to control groups.

3. Therapeutic Potential

Peptides containing this compound are explored for their roles as enzyme inhibitors or receptor modulators. The sulfonic acid moiety can enhance the bioavailability and stability of therapeutic peptides.

- Health Benefits : Research suggests that these peptides may contribute to improved metabolic functions and could be beneficial in managing conditions like obesity and hypertension.

Industrial Applications

4. Pharmaceutical Production

In the pharmaceutical industry, this compound is employed in the production of peptide-based drugs. Its ease of use in automated synthesizers allows for large-scale production while maintaining high purity and yield.

- Production Efficiency : Automated systems utilizing this compound have shown significant improvements in yield compared to traditional methods .

Synthesis of Sulfotyrosine Peptides

Recent studies have focused on synthesizing sulfotyrosine-containing peptides using this compound. These peptides are crucial for understanding protein interactions and signaling pathways.

- Study Findings : A systematic evaluation of deprotection systems revealed optimal conditions for synthesizing peptides containing Tyr(SO3H), demonstrating minimal loss of the sulfonic acid group during cleavage .

Gelation Properties

Investigations into the gelation properties of peptides synthesized with this compound suggest potential applications in drug delivery systems. Upon deprotection, these peptides can form stable gels under specific conditions.

Mecanismo De Acción

Mechanism: The sulfonic acid group in Fmoc-Tyr(SO3H)-OH can form strong ionic interactions and hydrogen bonds, which are crucial in its role in peptide synthesis and protein engineering. The Fmoc group protects the amino terminus during synthesis, preventing unwanted reactions.

Molecular Targets and Pathways:

Enzyme Inhibition: Sulfonated peptides can inhibit enzymes by mimicking natural substrates or binding to active sites.

Protein-Protein Interactions: The compound can modulate protein-protein interactions by introducing negatively charged sulfonic acid groups.

Comparación Con Compuestos Similares

Fmoc-Tyr(OH)-OH: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

Fmoc-Tyr(PO3H2)-OH: Contains a phosphonic acid group instead of a sulfonic acid group, leading to different chemical properties and reactivity.

Fmoc-Tyr(NO2)-OH: Contains a nitro group, which imparts different electronic and steric effects compared to the sulfonic acid group.

Uniqueness:

Reactivity: The sulfonic acid group in Fmoc-Tyr(SO3H)-OH provides unique reactivity, particularly in substitution reactions.

Applications: The compound’s ability to introduce sulfonic acid groups into peptides and proteins makes it valuable in various scientific and industrial applications.

Actividad Biológica

Fmoc-Tyr(SO3H)-OH, or 9-fluorenylmethoxycarbonyl-tyrosine sulfonic acid, is a derivative of tyrosine that has garnered attention for its role in the synthesis of sulfated peptides. Tyrosine sulfation is a significant post-translational modification that regulates various biological processes, including protein interactions and hormone activity. This article explores the biological activity of this compound, focusing on its synthesis, applications, and biological implications.

Synthesis and Properties

The synthesis of peptides containing this compound is typically achieved through solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, enabling the incorporation of sulfated tyrosine residues into peptides. The sulfation of tyrosine is crucial for the biological activity of several peptides, including hormones like cholecystokinin and gastrin II.

Key Properties:

- Solubility : this compound exhibits excellent solubility in polar aprotic solvents such as DMF and NMP, facilitating its use in automated synthesizers without altering existing protocols .

- Stability : The neopentyl (nP) protecting group on the sulfate moiety provides stability during synthesis and can be selectively removed under mild conditions .

Biological Activity

The biological activity of this compound primarily stems from its role in the synthesis of sulfated peptides. Research indicates that tyrosine sulfation is essential for maintaining the biological activity of various peptide hormones and modulating protein-protein interactions.

Case Studies:

- Cholecystokinin (CCK) Peptides : The incorporation of this compound into CCK-12 demonstrated that sulfation is critical for its biological function. Using a TFA-based cleavage system minimized degradation during peptide synthesis, allowing for effective analysis of the resulting bioactive peptides .

- Phytosulfokine (PSK) Peptides : In studies involving PSK analogues, sulfated residues were found to be vital for stimulating cell proliferation. Specifically, Tyr(SO3H)-Ile-Tyr(SO3H) was identified as a core requirement for PSK's biological activity .

Applications

The utility of this compound extends beyond basic research into practical applications in therapeutic peptide design and development:

- Peptide Hormones : The synthesis of sulfated peptide hormones using this compound is crucial for understanding their mechanisms of action and developing therapeutic agents.

- Protein Interactions : Investigating the role of tyrosine sulfation in protein interactions can lead to insights into various biological processes, including cell signaling and immune responses.

Data Tables

| Property | Details |

|---|---|

| Molecular Formula | C15H15NO5S |

| Molecular Weight | 321.35 g/mol |

| Solubility | Soluble in DMF, NMP |

| Protecting Group | Neopentyl (nP) |

| Biological Activity | Description |

|---|---|

| Hormonal Activity | Essential for CCK and gastrin II function |

| Cell Proliferation | Stimulates cell growth via PSK analogs |

| Protein Interaction Modulation | Influences extracellular interactions |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO8S/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMQJJASTSGJCK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.